molecular formula C8H8N2O2 B3351717 2,5-Diacetylpyrazine CAS No. 39248-49-2

2,5-Diacetylpyrazine

Cat. No.: B3351717
CAS No.: 39248-49-2
M. Wt: 164.16 g/mol
InChI Key: KQKTVKWKCBHDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diacetylpyrazine is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazine, characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the pyrazine ring. This compound is known for its distinct aroma, often described as nutty or popcorn-like, making it a valuable ingredient in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diacetylpyrazine can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethylpyrazine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of a continuous flow reactor to ensure consistent product quality and yield. The process may include the use of a silica-supported catalyst to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetylpyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can yield 2,5-dimethylpyrazine.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

Scientific Research Applications

2,5-Diacetylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diacetylpyrazine involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, which may stabilize certain biochemical intermediates. These interactions can influence various metabolic pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness of 2,5-Diacetylpyrazine: this compound is unique due to its dual acetyl groups, which confer distinct chemical properties and reactivity. Its specific aroma profile and potential biological activities make it a valuable compound in various fields, from flavoring to pharmaceuticals .

Properties

IUPAC Name

1-(5-acetylpyrazin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5(11)7-3-10-8(4-9-7)6(2)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKTVKWKCBHDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558916
Record name 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39248-49-2
Record name 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diacetylpyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Diacetylpyrazine
Reactant of Route 3
Reactant of Route 3
2,5-Diacetylpyrazine
Reactant of Route 4
Reactant of Route 4
2,5-Diacetylpyrazine
Reactant of Route 5
Reactant of Route 5
2,5-Diacetylpyrazine
Reactant of Route 6
Reactant of Route 6
2,5-Diacetylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.